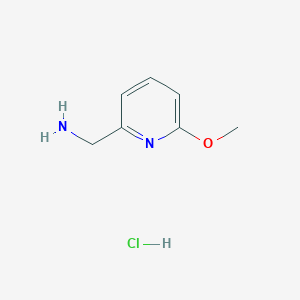

(6-Methoxypyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKBPLDFAZGMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551827 | |

| Record name | 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95851-89-1 | |

| Record name | 1-(6-Methoxypyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-Methoxypyridine-2-carbaldehyde + NH3 | Formation of imine intermediate |

| 2 | Reducing agent (e.g., NaBH4 or H2/Pd-C) | Reduction to (6-methoxypyridin-2-yl)methanamine (free base) |

Formation of Hydrochloride Salt

After obtaining the free base amine, the hydrochloride salt is prepared by:

- Salt Formation: Reacting the free base with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium, to yield (6-methoxypyridin-2-yl)methanamine hydrochloride.

- Isolation: The hydrochloride salt precipitates out as white crystalline powder, which is then isolated by filtration and dried.

This step enhances the compound’s water solubility and stability, which is critical for its handling and application in aqueous systems.

| Parameter | Data |

|---|---|

| Molecular Formula | C7H11ClN2O |

| Molecular Weight | 174.63 g/mol |

| Appearance | White powder |

| CAS Number | 95851-89-1 |

Detailed Preparation Data and Conditions

Laboratory Scale Preparation

| Parameter | Details |

|---|---|

| Reaction Temperature | Typically room temperature to 50°C |

| Solvent | Methanol, ethanol, or aqueous mixtures |

| Reaction Time | 2–12 hours depending on scale and conditions |

| Reducing Agent | Sodium borohydride (NaBH4) preferred for mild conditions |

| Amine Source | Ammonia gas, ammonium salts, or aqueous ammonia |

| Salt Formation | Addition of HCl (gas or aqueous) post-reduction |

Industrial Scale Considerations

- Use of continuous flow reactors for reductive amination to improve yield and safety.

- Optimization of solvent systems to reduce waste and improve crystallization efficiency.

- Use of high-purity starting materials to reduce impurities in the final hydrochloride salt.

- Implementation of in-line monitoring (e.g., HPLC) for reaction progress and purity control.

Research Findings and Analytical Data

- The hydrochloride salt form shows increased aqueous solubility compared to the free base, facilitating its use in aqueous-phase reactions and pharmaceutical formulations.

- Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm structure and purity.

- Purity levels of 97% or higher are achievable with proper recrystallization and purification steps.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Notes |

|---|---|---|

| Reductive Amination | 6-Methoxypyridine-2-carbaldehyde + NH3 + NaBH4 | Mild reducing conditions, room temp to 50°C |

| Salt Formation | Reaction with HCl (aqueous or gas) | Yields stable hydrochloride salt |

| Purification | Crystallization from suitable solvents | Achieves high purity (>97%) |

| Scale-up | Continuous flow reactors, solvent optimization | Improves yield, safety, and scalability |

Additional Notes

- The preparation methods avoid harsh conditions to preserve the methoxy substituent.

- The hydrochloride salt is preferred for storage and handling due to enhanced stability.

- The synthetic route is adaptable for analog compounds with similar pyridine ring substitutions.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the methoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonates are employed for substitution reactions.

Major Products Formed

Oxidation Products: N-oxides of (6-Methoxypyridin-2-yl)methanamine.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.

Scientific Research Applications

Pharmaceutical Research

(6-Methoxypyridin-2-yl)methanamine hydrochloride has been investigated for its potential therapeutic applications, particularly in treating neurodegenerative diseases. Its structural features suggest it may interact with specific biological targets involved in cellular signaling pathways.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Investigated for neuroprotective effects in models of trauma and degeneration. |

| Oncology | Explored for anti-cancer properties due to its ability to inhibit specific enzymes involved in tumor growth. |

| Enzyme Inhibition | Potential inhibitor of phosphodiesterases, affecting cellular signaling pathways. |

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : It has shown effective inhibition of specific phosphodiesterases, which are crucial in regulating various cellular processes.

- Receptor Modulation : The compound's ability to modulate receptor activity suggests potential applications in treating conditions like schizophrenia and other psychiatric disorders.

Case Study 1: Neuroprotective Effects

A study published in ACS Publications demonstrated that this compound improved cognitive function in animal models of traumatic brain injury. The compound exhibited low toxicity and favorable pharmacokinetic properties, making it a candidate for further development in neurodegenerative therapies .

Case Study 2: Anti-Cancer Activity

In another investigation, this compound was tested against various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in certain cancer types, suggesting its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Halo-Substituted Derivatives

- (6-Chloropyridin-2-yl)methanamine Dihydrochloride Structure: Chloro substituent at the 6-position. Key Differences: The chloro group is electron-withdrawing, reducing electron density on the pyridine ring compared to methoxy. Applications: Used in catalytic studies and as a precursor for agrochemicals .

- (4-Chloro-6-methoxypyridin-2-yl)methanamine Structure: Additional chloro substituent at the 4-position alongside methoxy. Lower similarity (0.85) to the parent compound .

(b) Alkoxy-Substituted Derivatives

Heterocyclic Core Modifications

(4-Chloro-6-phenylpyrimidin-2-yl)methanamine Hydrochloride

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Chain Length and Functional Group Variations

- 2-(6-Methoxypyridin-2-yl)ethanamine Hydrochloride Structure: Ethylamine chain (‑CH₂CH₂NH₂) instead of methylamine. Used in custom synthesis for neurological drugs .

Physicochemical and Spectroscopic Comparisons

NMR Data Insights

- 1H NMR Shifts :

Solubility and Stability

- Hydrochloride Salts: Enhance aqueous solubility compared to free bases. this compound: Soluble in methanol and DMSO, critical for pharmaceutical formulations . (6-Chloropyridin-2-yl)methanamine Dihydrochloride: Higher solubility in polar aprotic solvents due to dual hydrochloride groups .

Biological Activity

(6-Methoxypyridin-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C7H10N2O·HCl

- Molecular Weight : Approximately 138.17 g/mol

- Structure : The compound features a methoxy group attached to a pyridine ring, which is significant for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Properties :

- The compound has been investigated for its potential as an antimicrobial agent. Its mechanism may involve interaction with microbial enzymes or receptors, disrupting their function.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

-

Ligand Activity :

- It acts as a ligand in biochemical assays, indicating its role in modulating enzyme or receptor activity through specific binding interactions.

The biological activity of this compound is likely attributed to the binding of the methoxy group and the nitrogen atom in the pyridine ring to active sites on proteins. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationship of this compound and related compounds. For example:

- Inhibition of Mycobacterial ATP Synthase : Research has shown that derivatives containing pyridine rings can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . The incorporation of a pyridinyl group into drug scaffolds has been linked to enhanced anti-mycobacterial activity.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimycobacterial Activity :

- Neuroprotective Effects :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (6-Methoxypyridin-2-yl)methanamine | 194658-13-4 | 0.98 |

| (6-Methoxypyridin-2-yl)methanamine dihydrochloride | 2172852-89-8 | 0.98 |

| (6-Ethoxypyridin-2-yl)methanamine | 1248397-68-3 | 0.92 |

| (4-Chloro-6-methoxypyridin-2-yl)methanamine | 1060810-39-0 | 0.85 |

This table illustrates the structural similarities among various compounds, which can influence their biological activities and therapeutic potentials.

Q & A

Q. What are the recommended synthetic routes for (6-Methoxypyridin-2-yl)methanamine hydrochloride?

- Methodological Answer : A common approach involves functionalizing the pyridine ring at the 2-position with a methoxy group, followed by introduction of the aminomethyl moiety. Key steps include:

- Methoxylation : Use nucleophilic substitution or directed ortho-metalation to install the methoxy group at the 6-position of pyridine.

- Amine Introduction : Reductive amination or protection/deprotection strategies (e.g., Gabriel synthesis) to attach the methanamine group.

- Hydrochloride Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled conditions.

Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).

- Spectroscopy : H NMR (DMSO-) to verify the methoxy singlet (~δ 3.8 ppm) and aminomethyl protons (~δ 3.3–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H] expected at m/z 169.1 for the free base; add 35.5 for HCl).

Cross-validate with elemental analysis (C, H, N, Cl) to ensure stoichiometry .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Preclude exposure to moisture to avoid hydrolysis of the hydrochloride salt. For long-term stability, lyophilize and store at -20°C. Regularly monitor via TLC or HPLC for degradation (e.g., methoxy group cleavage or amine oxidation) .

Advanced Research Questions

Q. How can the methoxy group’s role in modulating biological activity be systematically studied?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., 6-ethoxy, 6-hydroxy) and compare bioactivity.

- Computational Modeling : Perform molecular docking to assess interactions with targets (e.g., amine oxidases or receptors). For example, analogs like (2-chloropyridin-4-yl)methanamine hydrochloride show selective LOXL2 inhibition (IC = 126 nM), suggesting substituent positioning impacts target affinity .

- Metabolic Studies : Use LC-MS/MS to track methoxy group demethylation in vitro (e.g., liver microsomes).

Q. How can contradictions in reported solubility data be resolved?

- Methodological Answer :

- Controlled Solubility Assays : Test solubility in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) under standardized conditions (25°C, 48 hr equilibration).

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.

- Co-Solvent Screening : Evaluate solubility enhancers (e.g., cyclodextrins) for in vivo applications. Discrepancies may arise from impurities or hydration states; ensure batch-to-batch consistency via XRD and TGA .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Selection : Explore alternative counterions (e.g., citrate, sulfate) via pH-solubility profiling.

- Prodrug Design : Modify the amine group with enzymatically cleavable moieties (e.g., acetyl or carbamate).

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion.

Validate bioavailability improvements using LC-MS quantification in plasma samples .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, inhibitor concentrations).

- Impurity Profiling : Trace bioactive impurities (e.g., residual solvents or byproducts) via GC-MS or LC-TOF.

- Target Validation : Use CRISPR knockout models to confirm target specificity, as off-target effects (e.g., MAO-A/B inhibition) may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.